molecular formula C9H15N5OS2 B123213 Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate CAS No. 76823-94-4

Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate

Cat. No.: B123213
CAS No.: 76823-94-4
M. Wt: 273.4 g/mol
InChI Key: ZTEHTGMWGUKFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate (CAS: 76823-94-4) is a thiazole derivative characterized by a guanidino-substituted thiazole core linked to a propanimidate ester via a methylthio bridge. Its molecular formula is C9H15N5OS2, and it belongs to the class of compounds containing an unfused thiazole ring (HS code: 29341000) . The compound is structurally related to Enviroxime (CAS: 72301-79-2), an antiviral agent, but differs in its ester moiety and substitution pattern .

Properties

IUPAC Name

methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5OS2/c1-15-7(10)2-3-16-4-6-5-17-9(13-6)14-8(11)12/h5,10H,2-4H2,1H3,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHTGMWGUKFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCSCC1=CSC(=N1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868418
Record name Methyl 3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]propanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76823-94-4
Record name Propanimidic acid, 3-(((2-((aminoiminomethyl)amino)-4-thiazolyl)methyl)thio)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core of the compound is typically constructed via the Hantzsch thiazole synthesis , a classical method for generating 2-aminothiazoles. This reaction involves the condensation of α-haloketones with thioureas or thioamides. For Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate, the synthesis begins with:

  • Bromination of Methyl Ketones : A bromomethyl ketone intermediate (e.g., 2-bromoacetylpyridine hydrobromide) is prepared by treating a methyl ketone with bromine or hydrobromic acid.

  • Thiazole Ring Formation : The brominated ketone reacts with a substituted thiourea bearing the diaminomethyleneamino group. For example, thiourea derivatives such as N-(diaminomethylene)thiourea undergo cyclization to form the 2-aminothiazole scaffold.

The reaction proceeds under reflux in polar aprotic solvents (e.g., dichloromethane or dimethylformamide) with catalytic bases like N-methylimidazole. Yields for analogous 2-aminothiazoles range from 65% to 92%, depending on substituent steric effects.

Mercapto Group Introduction

The methylthio side chain is introduced via nucleophilic substitution or thiol-ene coupling. A key precursor is Methyl 3-mercaptopropionate (CAS 2935-90-2), synthesized through:

  • Esterification of 3-Mercaptopropionic Acid : Reacting 3-mercaptopropionic acid with methanol in the presence of concentrated sulfuric acid (2–5 wt%) under reflux (65–70°C) for 15 hours.

  • Reactive Distillation : A scalable method where 3-mercaptopropionic acid and methanol are passed through a fixed-bed reactor with acid catalysts (e.g., Amberlyst-15). The product is purified via distillation, achieving >90% purity.

The mercapto group then displaces a leaving group (e.g., bromide) on the thiazole intermediate, forming the methylthio linkage. This step is typically conducted in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) with potassium carbonate as a base.

Imidate Formation

The propanimidate moiety is installed using organoimidate hydrohalide intermediates , as described in U.S. Patent 4,743,701:

  • Reaction of Nitriles with Alcohols : A nitrile (e.g., propionitrile) reacts with methanol and anhydrous hydrogen chloride (HCl) in toluene at 0°C to form methyl propanimidate hydrochloride.

  • Hydroxylamine Treatment : The hydrochloride intermediate is treated with hydroxylamine sulfate and ammonia gas in dimethylformamide (DMF), yielding the N-hydroxyimidate. Subsequent methylation with methyl iodide produces the final imidate.

This two-step process achieves yields of 84–94% under optimized conditions.

Optimization Strategies

Solvent and Catalyst Selection

  • Thiazole Synthesis : Dichloromethane with DMAP (4-dimethylaminopyridine) minimizes side reactions during thiourea coupling.

  • Imidate Formation : Toluene as a solvent improves the solubility of HCl gas and reduces byproduct formation.

  • Mercaptopropionate Esterification : Reactive distillation reduces reaction time from 15 hours to 3–4 hours while maintaining >90% yield.

Temperature Control

  • Exothermic reactions (e.g., HCl addition in imidate synthesis) require cooling to 0°C to prevent thermal degradation.

  • Thiol substitution reactions proceed efficiently at 25–40°C, balancing reaction rate and selectivity.

Analytical Characterization

Key physicochemical properties of this compound are summarized below:

PropertyValueSource
Molecular FormulaC₉H₁₅N₅OS₂
Molecular Weight273.4 g/mol
Density1.49 g/cm³
Boiling Point416.8°C at 760 mmHg
LogP (Partition Coefficient)2.67

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 3.72 (s, 3H, OCH₃), 3.15–3.25 (m, 4H, SCH₂ and CH₂N), 2.85 (t, 2H, CH₂S).

  • IR (KBr): 1670 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-S bond).

Industrial-Scale Production

The compound is synthesized industrially as a famotidine process impurity using the following workflow:

  • Large-Batch Hantzsch Reaction : 2-Bromoacetylpyridine hydrobromide (10 kg scale) reacts with N-(diaminomethylene)thiourea in DMF at 70°C for 24 hours.

  • Mercapto Coupling : The thiazole intermediate is treated with Methyl 3-mercaptopropionate (1.2 equiv) in THF/K₂CO₃ at 40°C for 8 hours.

  • Imidate Hydrochloride Formation : The product is reacted with propionitrile, methanol, and HCl gas in toluene, followed by hydroxylamine sulfate/ammonia treatment.

Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. The final product is isolated in 76–82% overall yield with ≥94% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Core Structural Features

The compound shares a 2-(diaminomethyleneamino)thiazol-4-ylmethylthio backbone with several pharmacologically active derivatives. Key comparisons include:

Compound Name Key Structural Differences Molecular Formula Applications/Notes
Famotidine Contains a sulfamoylpropanimidamide group instead of a methyl propanimidate ester C8H15N7O2S3 H2-receptor antagonist; treats ulcers and Zollinger-Ellison syndrome
Ethyl 3-(((2-((diaminomethylene)amino)... Ethyl ester variant (C10H17N5OS2) vs. methyl ester in the target compound C10H17N5OS2 Structural analog with potential pharmacokinetic differences (e.g., lipophilicity)
Compound 40 () Benzamide-linked 2-methyl-4-thiazolylmethylthio group; nitro-substituted aniline C18H17N5O3S2 Explored for anticancer or antiplatelet activity
Compound 15 () 2-Thienylmethylthio-benzamide scaffold; cyano-pyridinyl substitution C20H17N3O2S2 Potential antiviral or anticancer applications

Key Observations :

  • Ester vs.
  • Substituent Flexibility : Derivatives like Compound 40 () and Compound 15 () replace the propanimidate chain with benzamide or pyridinecarboxamide groups, broadening therapeutic targets but reducing structural similarity .

Physicochemical and Spectroscopic Properties

  • Vibrational Spectroscopy : Famotidine analogs exhibit distinct FT-IR and FT-Raman peaks at 1650–1600 cm⁻¹ (C=N stretching) and 1250–1150 cm⁻¹ (S=O vibrations), suggesting similar spectral features for the target compound’s thiazole and thioether moieties .
  • HOMO-LUMO Gap: Quantum mechanical studies on Famotidine reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity.

Biological Activity

Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate, also known as Famotidine Related Compound D, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • CAS Number : 76823-94-4
  • Molecular Formula : C9H15N5OS2
  • Molecular Weight : 273.378 g/mol
  • Structural Features : Contains a thiazole ring and a propanimidamide moiety, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring plays a crucial role in enhancing the binding affinity and specificity of the compound for these targets.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Interaction : It has been suggested that the compound could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain perception and inflammation.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, particularly against certain bacterial strains.
  • Anticancer Properties : Investigations into the compound's cytotoxicity against cancer cell lines suggest it may inhibit cell proliferation.
  • Anti-inflammatory Effects : There is emerging evidence that it may modulate inflammatory responses through its action on specific signaling pathways.

Case Studies and Experimental Results

  • In Vitro Studies :
    • A study assessed the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value indicative of moderate potency against certain types of cancer cells .
    • Another investigation focused on its antimicrobial properties, showing effective inhibition against Staphylococcus aureus .
  • In Vivo Studies :
    • Animal models have been utilized to evaluate the anti-inflammatory potential of the compound, demonstrating significant reduction in inflammatory markers compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC9H15N5OS2Unique thiazole structure; potential enzyme inhibitor
Famotidine Related Compound FC8H14N6S2Structural similarity; studied for related biological activities
Famotidine Impurity GC8H14N6S2Shares similar functional groups; relevant in pharmaceutical contexts

Synthesis and Production

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes the reaction of 2-(diaminomethyleneamino)thiazole with methyl 3-bromopropanoate under basic conditions to form the desired product .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves coupling a thiazole-containing precursor with a propanimidate derivative. Key steps include:

  • Thiazole Core Preparation : React 2-(diaminomethyleneamino)thiazol-4-ylmethanethiol with methyl 3-chloropropanimidate under basic conditions (e.g., NaHCO₃) to form the thioether linkage .
  • Optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields >75% purity .
  • Challenges : Competitive side reactions (e.g., oxidation of thiol groups) can reduce yields. Stabilize thiol intermediates with inert atmospheres (N₂) and minimize exposure to light .

Basic: What analytical techniques are most reliable for structural characterization and purity assessment?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and methylthio group (δ 2.5–3.0 ppm) .
    • IR : Identify imine (C=N, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
  • Chromatography :
    • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 0.1% TFA in H₂O/ACN (gradient: 10–90% ACN over 20 min) .
    • LC-MS : Confirm molecular weight ([M+H]⁺ = 287.4) and detect impurities (e.g., sulfoxide derivatives at m/z 303.4) .

Advanced: How does this compound interact with transition metal ions, and what are the implications for its stability in biological systems?

Methodological Answer:

  • Metal Binding : The diaminoethylene and thiazole groups act as chelators for Cu(II) and Ni(II), forming 1:1 or 1:2 complexes. Potentiometric titrations (pH 2–8) reveal stability constants (log K) of 8.2 for Cu(II) and 6.5 for Ni(II) .
  • Implications : Metal binding may alter bioavailability. For in vitro assays, use metal-free buffers (e.g., EDTA-treated PBS) to prevent interference. Stability studies (37°C, pH 7.4) show <10% degradation over 24 hours in the absence of metals .

Advanced: What are the primary degradation pathways under stressed conditions (e.g., pH, temperature), and how are related impurities identified?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis : At pH <3 or >9, the imine group hydrolyzes to form 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanoic acid (Impurity II) .
    • Oxidation : Thioether oxidizes to sulfoxide (Impurity I) under light or oxidative conditions (H₂O₂) .
  • Analytical Workflow :
    • Forced Degradation : Expose to 0.1M HCl (70°C, 48h), 0.1M NaOH (25°C, 24h), and 3% H₂O₂ (25°C, 6h).
    • Impurity Profiling : Use HPLC with relative response factors (RRF). For example, Impurity IV (propanamide derivative) has an RRF of 1.3 compared to the parent compound .

Advanced: What in vitro models are suitable for evaluating its H₂-receptor antagonism, and how do structural modifications impact potency?

Methodological Answer:

  • Assay Design :
    • Receptor Binding : Use guinea pig parietal cell membranes. Measure displacement of [³H]-tiotidine (IC₅₀ typically 10–50 nM for Famotidine analogs) .
    • Functional Assays : Monitor cAMP inhibition in HEK293 cells expressing human H₂ receptors .
  • Structure-Activity Relationship (SAR) :
    • Thiazole Substitution : Electron-withdrawing groups (e.g., NO₂ at position 4) enhance receptor affinity by 2–3 fold.
    • Methylthio vs. Sulfonyl : Replacing the methylthio group with sulfonamide (as in Famotidine) reduces log P by 0.5 but improves aqueous solubility .

Advanced: How can computational methods predict its pharmacokinetic properties and metabolic fate?

Methodological Answer:

  • ADME Prediction :
    • Log P : Estimated at 1.2 (Schrödinger QikProp), suggesting moderate membrane permeability .
    • Metabolism : Cytochrome P450 3A4 is the primary metabolizer. Docking studies (AutoDock Vina) show weak binding to CYP3A4 (ΔG = -7.2 kcal/mol), indicating low first-pass metabolism .
  • Metabolite Identification :
    • In Silico Tools : Use Meteor Nexus to predict sulfoxide formation (major metabolite) and guanidine cleavage (minor pathway) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.